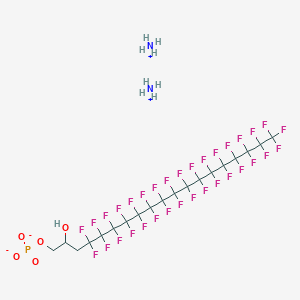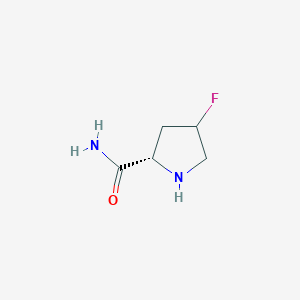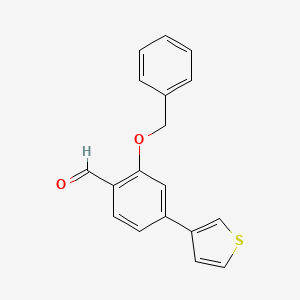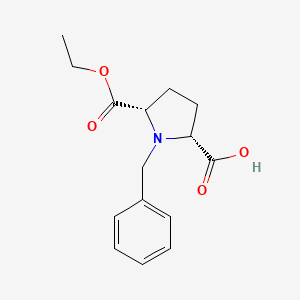
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt: is a neuroactive steroid compound with the molecular formula C21H33NaO5S and a molecular weight of 420.54 g/mol . It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones. This compound is known for its role in modulating various physiological processes, particularly in the nervous system .
Métodos De Preparación
The synthesis of 20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is complex and typically carried out in a laboratory setting. One common synthetic route involves the following steps :
Starting Material: Dehydroepiandrosterone (DHEA).
Reaction with Thionyl Chloride: DHEA is reacted with thionyl chloride to form a chlorinated intermediate.
Reaction with Sodium Sulfite: The intermediate is then reacted with sodium sulfite to produce 20a-Dihydro Pregnenolone 3-Sulfate.
Neutralization: Finally, the sulfate is neutralized with sodium hydroxide to yield this compound.
Análisis De Reacciones Químicas
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pregnenolone.
Substitution: It can undergo substitution reactions, particularly at the sulfate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt has a wide range of applications in scientific research :
Neuroscience: It is used to study the blood-brain barrier permeability and drug absorption.
Pharmacology: Acts as a ligand for sigma-1 receptors and transient receptor potential melastatin-3 (TRPM3).
Endocrinology: Involved in the regulation of steroid hormone synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions like schizophrenia and other behavioral anomalies.
Mecanismo De Acción
The compound exerts its effects through several molecular targets and pathways :
Sigma-1 Receptor Agonist: It binds to sigma-1 receptors, modulating their activity.
TRPM3 Activation: Activates TRPM3, a calcium-permeable ion channel.
NMDA Receptor Modulation: Influences NMDA receptors, affecting neurotransmission.
GABA Receptor Interaction: Modulates GABA receptors, impacting inhibitory neurotransmission.
AKT/GSK3β Pathway: Modulates the AKT/GSK3β signaling pathway, which is involved in various cellular processes.
Comparación Con Compuestos Similares
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is unique compared to other similar compounds due to its specific molecular structure and biological activity :
Pregnenolone Sulfate: Similar in structure but lacks the dihydro modification.
Dehydroepiandrosterone Sulfate (DHEA-S): Another neuroactive steroid but with different physiological roles.
20β-Dihydro Pregnenolone 3-Sulfate: A stereoisomer with different biological properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Propiedades
Fórmula molecular |
C21H33NaO5S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
sodium;[(10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14?,15?,16?,17-,18?,19?,20+,21-;/m1./s1 |
Clave InChI |
DTEMMUZNTWFYGK-JRCSTOORSA-M |
SMILES isomérico |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)


![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)



![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)


![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)

